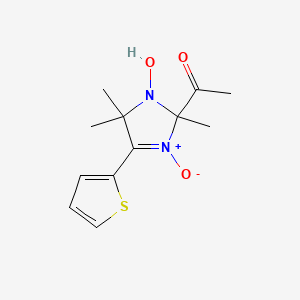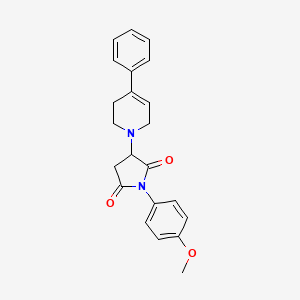
N-methyl-2-sulfanylacetamide
Overview
Description
"N-methyl-2-sulfanylacetamide" is a chemical compound of interest in various scientific studies for its potential applications in pharmaceuticals and materials science. The compound's unique structure and properties have prompted research into its synthesis, molecular structure, chemical and physical properties, and reactivity.
Synthesis Analysis
The synthesis of this compound-related compounds involves multi-step chemical reactions, starting from precursors like 4-chlorophenoxyacetic acid, through esterification, treatment with hydrazine hydrate, and finally, ring closure and substitution reactions to achieve the desired sulfanyl acetamides. These steps are confirmed through spectral analysis, including IR, 1H-NMR, and EI-MS, ensuring the accuracy of the synthesized compounds (Siddiqui et al., 2014).
Molecular Structure Analysis
Studies on this compound and related molecules reveal that these compounds often exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, as evidenced in crystal structure analyses (Subasri et al., 2016).
Chemical Reactions and Properties
This compound derivatives exhibit various chemical reactions, including potential antibacterial activities against both gram-negative and gram-positive bacteria. The chemical reactivity and antibacterial efficacy of these compounds are often evaluated through computational docking and in vitro screening, showing significant antibacterial potential (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of this compound and similar compounds, such as solubility and crystalline structure, are crucial for their potential applications. Investigations into these properties involve a variety of spectroscopic techniques, including FT-IR and FT-Raman spectra, to characterize the compounds thoroughly (Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules and stability under different conditions, are essential for understanding the potential uses of this compound derivatives. Studies often focus on the compound's interactions at the molecular level, including bond formation and electron distribution, to elucidate these chemical properties (Mary et al., 2022).
Scientific Research Applications
Antidepressant Effects
N-methyl-2-sulfanylacetamide, closely related to ketamine, has shown potential in the field of mental health, particularly for its rapid antidepressant effects. A study by Berman et al. (2000) found that a single dose of an NMDA receptor antagonist like ketamine significantly improved depressive symptoms in patients within 72 hours, suggesting a role for NMDA receptor-modulating drugs in depression treatment (Berman et al., 2000).
Pharmacological Synthesis and Evaluation
Research has explored the synthesis of N-substituted sulfanyl acetamides, with studies demonstrating their potential as antibacterial agents and enzyme inhibitors. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their strong antibacterial activity and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Solvent and Catalytic Applications
The compound's solvent properties and reactivity in chemical synthesis are also notable. Okada et al. (2000) discovered that using N, N-dimethylacetamide as a solvent significantly accelerates the sulfamoylation reaction of hydroxyl groups, impacting the yield of target sulfamates (Okada et al., 2000).
Antiviral and Antiapoptotic Properties
In the context of virology, novel derivatives of this compound have shown promise. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative related to this compound, demonstrating significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis (Ghosh et al., 2008).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. Oyebamiji et al. (2018) explored the inhibitory activity of such derivatives, emphasizing their role in anti-corrosion properties and providing insights into their chemical reactivity indices (Oyebamiji & Adeleke, 2018).
Mechanism of Action
Target of Action
N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide or N-methyl-2-sulfanylacetamide, primarily targets methionine sulfoxide moieties . Methionine sulfoxide is a derivative of the amino acid methionine, which plays a crucial role in protein synthesis and other biological processes.
Mode of Action
N-(Methyl)mercaptoacetamide acts as a reducing agent . It interacts with its targets, the methionine sulfoxide moieties, by reducing them . This reduction process can lead to changes in the structure and function of the proteins that contain these moieties.
Biochemical Pathways
It is known that the compound is used in various zinc complexes to study metalloprotein structure and interactions . Metalloproteins are proteins that contain a metal ion cofactor, and they play essential roles in many biological processes, including enzyme catalysis, electron transfer, and oxygen transport.
Pharmacokinetics
Its molecular weight of105.16 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of N-(Methyl)mercaptoacetamide’s action are largely dependent on its interaction with methionine sulfoxide moieties and its role in the study of metalloprotein structure and interactions . By reducing methionine sulfoxide moieties, it may influence the structure and function of proteins, potentially affecting various cellular processes.
Action Environment
It is known that the compound has a boiling point of83-85 °C at 0.3 mmHg and a density of 1.19 g/mL at 20 °C , suggesting that it may be stable under a wide range of conditions.
Biochemical Analysis
Biochemical Properties
N-methyl-2-sulfanylacetamide plays a significant role in biochemical reactions, particularly in the degradation of organophosphorus pesticides such as dimethoate . It interacts with several enzymes, including organic phosphohydrolases, which are crucial for the hydrolysis of phosphoester bonds. These interactions facilitate the breakdown of dimethoate into less harmful compounds, including this compound . The compound’s interaction with these enzymes highlights its importance in bioremediation processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to metabolize and eliminate toxic substances . Additionally, this compound can modulate cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes involved in the metabolism of organophosphorus compounds, thereby preventing the formation of toxic intermediates . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which block the active sites of the enzymes and prevent substrate binding. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing the cell’s detoxification capacity. Prolonged exposure to high concentrations of the compound may lead to cellular stress and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the detoxification capacity of the liver and other organs, thereby reducing the toxicity of organophosphorus compounds . At high doses, this compound can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of organophosphorus compounds . It interacts with enzymes such as organic phosphohydrolases and cytochrome P450 monooxygenases, which facilitate the breakdown of these compounds into less toxic metabolites. The compound’s involvement in these pathways underscores its potential as a bioremediation agent for detoxifying contaminated environments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with specific enzymes and other biomolecules involved in detoxification and metabolic processes.
properties
IUPAC Name |
N-methyl-2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNRJYQQPRCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902428 | |
| Record name | NoName_1671 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20938-74-3 | |
| Record name | N-Methylmercaptoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(methyl)mercaptoacetamide interact with metalloproteins, and what are the potential downstream effects?
A1: N-(methyl)mercaptoacetamide (also known as N-methyl-2-sulfanylacetamide) can interact with metalloproteins containing zinc ions, such as matrix metalloproteinases (MMPs). Research suggests that N-(methyl)mercaptoacetamide can bind to the zinc ion in a monodentate fashion, meaning through the sulfur atom only. [] This binding interaction can inhibit the activity of MMPs. [] MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes could have therapeutic potential for conditions like cancer and arthritis.
Q2: Can you provide details about the structural characterization of N-(methyl)mercaptoacetamide, including its molecular formula, weight, and any relevant spectroscopic data?
A2: While the provided research articles don't explicitly state the molecular formula and weight of N-(methyl)mercaptoacetamide, they offer insights into its structure and reactivity. Based on its chemical name, we can deduce its molecular formula to be C3H7NOS and its molecular weight to be 105.17 g/mol. The research by Lo et al. [] utilizes electrospray ionization mass spectrometry (ESI-MS) to analyze the reaction of N-(methyl)mercaptoacetamide with a lanthionine-containing mutacin peptide. The mass increase observed in the reaction products confirms the addition of one or two N-(methyl)mercaptoacetamide molecules to the peptide, indicating the presence of reactive alpha,beta-unsaturated amino acids in the peptide structure. []
Q3: What is the application of N-(methyl)mercaptoacetamide in material science?
A3: N-(methyl)mercaptoacetamide plays a role in synthesizing nanomaterials. It can act as a sulfur source and a capping agent during the preparation of metal oxide nanocrystals. [] The presence of sulfur and amide groups in its structure allows it to interact with the surface of growing nanocrystals, influencing their size, morphology, and potentially their properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)
![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)


![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)

![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)
![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)